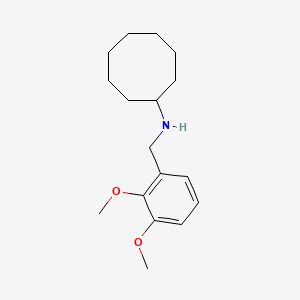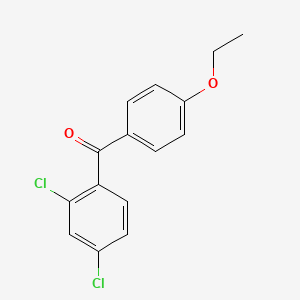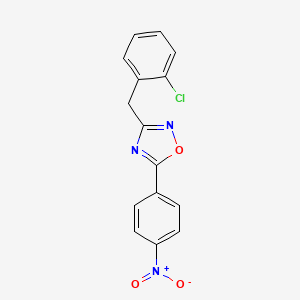![molecular formula C18H18N2O2 B5739792 N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide, also known as AM404, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. AM404 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide exerts its effects by inhibiting the uptake of anandamide, a neurotransmitter that is involved in pain signaling and inflammation. By blocking the uptake of anandamide, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide increases the levels of this neurotransmitter in the brain, leading to reduced pain and inflammation. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to activate the TRPV1 receptor, which is involved in pain signaling and thermoregulation.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the activation of immune cells, such as microglia and astrocytes. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to reduce pain and inflammation by blocking the uptake of anandamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have neuroprotective effects, and it may be able to slow or prevent the progression of these diseases. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide may have potential as a treatment for chronic pain and inflammation, as well as other conditions that involve the endocannabinoid system. Further research is needed to fully understand the potential therapeutic applications of N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Méthodes De Synthèse
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol and 4-methylphenylacetic acid with acetic anhydride and phosphorous pentoxide. The resulting product is then subjected to a series of purification steps to obtain pure N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has been shown to have analgesic effects by blocking the uptake of the endocannabinoid anandamide, which is involved in pain signaling. N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYILEBMAAWOSL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)

![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)




![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)